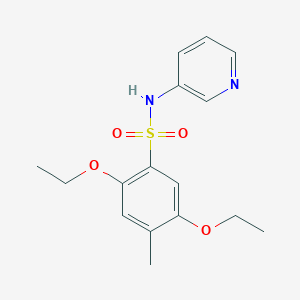
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as MTB-TS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB-TS belongs to the class of sulfonamide compounds and has been reported to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX activity, 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, pain, and fever. Additionally, 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been reported to exhibit anticonvulsant activity and to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to possess antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to using 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Future Directions
There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide. One potential area of investigation is the compound's potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide in various cancer models and to elucidate its mechanism of action. Additionally, the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease warrants further investigation. Finally, the development of novel formulations of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiophen-2-ylmethanamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, 2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its anticancer potential and has been found to induce apoptosis in cancer cells.
properties
Product Name |
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3 |
InChI Key |
KLSKUZABNUTVIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)







